molecular formula C12H18N2 B8801550 2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline CAS No. 1056963-14-4

2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline

Cat. No. B8801550
M. Wt: 190.28 g/mol
InChI Key: JBXQUYFREVUGPO-UHFFFAOYSA-N
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Patent
US07288538B2

Procedure details

To a solution of 3-bromo-2,6-dimethylphenylamine(0.27 g, 1.35 mmol) dissolved in toluene (5.4 mL) and pyrrolidine (0.56 mL, 6.8 mmol) was added sodium t-butoxide (0.39 g, 4.0 mmol). The suspension was deoxygenated for approximately 10 minutes by passing a stream of nitrogen through the solvent. Solid tris(dibenzilideneacetone)dipalladium(0) (10 mg) and rac-2,2′Bis(diphenylphosphino)-1,1′binaphthyl (25 mg) were combined and added in one portion. Nitrogen bubbling continued for an additional 2 minutes before heat was applied (100° C. overnight). The reaction mixture was cooled to room temperature and diluted with ethyl acetate and HClaq. (2N). The aqueous layer was adjusted basic with sodium bicarbonate solution and re-extracted with ethyl acetate. The organic layer was dried over sodium sulfate, decanted and concentrated under reduced pressure to give to give the desired 2,6-dimethyl-3-pyrrolidin-1-ylphenylamine as an amber oil.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:10])=[C:4]([NH2:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH3:10][C:3]1[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=[C:5]([CH3:8])[C:4]=1[NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)C)N)C
Name
Quantity
5.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.39 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was deoxygenated for approximately 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
before heat
CUSTOM
Type
CUSTOM
Details
(100° C. overnight)
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and HClaq
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CC1=C(C(=CC=C1N1CCCC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.